molecular formula C11H11NO2 B2918461 Methyl 2-methylindolizine-3-carboxylate CAS No. 105944-60-3

Methyl 2-methylindolizine-3-carboxylate

Cat. No. B2918461
M. Wt: 189.214
InChI Key: SVMXEZJJFCBAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-methylindolizine-3-carboxylate” is a chemical compound with the CAS Number: 105944-60-3 . It has a molecular weight of 189.21 and its IUPAC name is methyl 2-methylindolizine-3-carboxylate . The compound is typically stored at room temperature and has a physical form of powder .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-methylindolizine-3-carboxylate” were not found, there are efficient procedures to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .


Molecular Structure Analysis

The InChI code for “Methyl 2-methylindolizine-3-carboxylate” is 1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-methylindolizine-3-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 189.21 .

Scientific Research Applications

Synthesis and Larvicidal Activity : Methyl 2-methylindolizine-3-carboxylate derivatives have been synthesized using microwave-assisted one-pot methods. These compounds, including ethyl 3-substituted-7-methylindolizine-1-carboxylates, have demonstrated significant larvicidal activity against Anopheles arabiensis. The study suggests the potential of indolizine pharmacophores in developing larvicidal agents (Chandrashekharappa et al., 2018).

Acylation and Structural Elucidation : Research on the acylation of 2-methylindolizine has led to the synthesis of various acylindolizines, shedding light on their structural characteristics. This includes minor products of substitution, contributing to the understanding of indolizine reactivities and potential applications in medicinal chemistry (Bobrovskii, Lushnikov, & Bundel', 1989).

Antibacterial Properties : Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate has been investigated for its inhibitory action against Mycobacterium tuberculosis. The study highlights the drug's potential in tuberculosis treatment, emphasizing the importance of structural analysis in developing new antibacterial agents (Hasija et al., 2020).

Photooxidation and Photouncaging : The application of red light-emitting-diode light to 3-acyl-2-methoxyindolizines triggers photooxidation, releasing alcohols or carboxylic acids efficiently. This method has been used to uncage various functional molecules, including anticancer drugs, highlighting its potential in controlled drug delivery and molecular biology research (Watanabe et al., 2020).

Cycloaddition Chemistry : The Rh(II)-catalyzed 1,3-dipolar cycloaddition reaction has been employed to prepare novel indolizinone-based compounds, demonstrating the versatility of methyl 2-methylindolizine-3-carboxylate in synthesizing complex molecular structures. This method offers a pathway to synthesize indolo- and furano-fused indolizinones, which could have various pharmacological applications (Mmutlane, Harris, & Padwa, 2005).

Synthesis of 3-Arylindolizine-1-Carboxylates : A one-pot synthetic protocol has been developed for synthesizing 3-arylindolizine-1-carboxylates. This process, which involves the annulation of 2-(2-nitro-1-arylethyl)malonates with pyridine, highlights the potential of methyl 2-methylindolizine-3-carboxylate derivatives in creating structurally diverse and potentially biologically active molecules (Li et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “Methyl 2-methylindolizine-3-carboxylate” were not found, research on indolizines, which are structurally related to this compound, has been active. For instance, new pathways for achieving substitution patterns in indolizines have been discovered, sparking interest in completely new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling . These advances could potentially influence future research directions for “Methyl 2-methylindolizine-3-carboxylate” and related compounds.

properties

IUPAC Name

methyl 2-methylindolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMXEZJJFCBAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylindolizine-3-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 2-methylindolizine 1 (3.8 g, 29.0 mmol) and methyl chloroformate (22 g (18 ml), 231.6 mmol) was heated at reflux for 2 h. A further 12.2 g (10 ml) of methyl chloroformate were added, and the mixture was heated at reflux for 2 h. The reaction mixture was concentrated under vacuum and then purified by chromatography on a silica column (hexane/ethyl acetate 5:1, silica gel 200-425 mesh) to give 4 g of compound 2 (colorless oil). 1H NMR (CDCl3): δ 9.43 (d, J=7.1 Hz, 1H), 7.35 (d, J=8.8 Hz, 1H), 6.99-6.93 (m, 1H), 6.73-6.68 (m, 1H), 6.29 (s, 1H), 3.91 (s, 3H), 2.53 (s, 3H), 13C NMR (CDCl3): δ 162.7, 137.0, 134.6, 127.6, 121.8, 117.6, 111.8, 103.5, 103.48, 50.6, 15.1.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.